(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone
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Overview
Description
(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone is a complex organic compound characterized by the presence of nitro groups and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone typically involves multi-step organic reactions. The key steps include:
Nitration: Introduction of nitro groups to the phenyl and quinoline rings.
Condensation: Formation of the quinoline moiety through a condensation reaction.
Coupling: Coupling of the nitrophenyl and trinitrophenyl groups to the quinoline core.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Industry: Possible applications in the development of dyes, explosives, and polymers due to its nitro and quinoline functionalities.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The quinoline moiety may also interact with DNA or enzymes, contributing to its biological activity .
Comparison with Similar Compounds
2,4,6-Trinitrophenyl derivatives: Known for their explosive properties and use in dyes.
Quinoline derivatives: Widely used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness: (4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone is unique due to the combination of nitro groups and a quinoline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a subject of interest for further research and development .
Properties
CAS No. |
94169-90-1 |
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Molecular Formula |
C23H15N5O9 |
Molecular Weight |
505.4 g/mol |
IUPAC Name |
(4-nitrophenyl)-[2-[(2,4,6-trinitrophenyl)methyl]-2H-quinolin-1-yl]methanone |
InChI |
InChI=1S/C23H15N5O9/c29-23(15-6-8-16(9-7-15)25(30)31)24-17(10-5-14-3-1-2-4-20(14)24)11-19-21(27(34)35)12-18(26(32)33)13-22(19)28(36)37/h1-10,12-13,17H,11H2 |
InChI Key |
WEZMUGPAIUMOPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])CC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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